molecular formula C18H18N2O3 B2757558 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 946265-40-3

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide

Cat. No. B2757558
CAS RN: 946265-40-3
M. Wt: 310.353
InChI Key: PFHDBHVTPGTVDA-UHFFFAOYSA-N
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Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown promise in a number of different areas, including drug development, cancer research, and neurobiology. In

Scientific Research Applications

Synthesis Techniques and Chemical Properties

One of the primary research areas involves the synthesis of cyclopropa[b]quinoline derivatives through innovative cyclopropanation processes. Szakonyi et al. (2002) detailed a synthesis method for 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline derivatives, highlighting a remarkable cyclopropanation process that results in compounds with potential as constrained amino acid analogs Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002. This synthesis technique opens up new avenues for creating novel heterocyclic systems with potential applications in drug discovery and materials science.

Therapeutic Agent Potential

Research on derivatives of tetrahydroquinoline has shown these compounds to possess a wide range of therapeutic properties. For example, Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative that exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022. This highlights the compound's potential in developing new therapeutic agents.

Application in Heterocycle Synthesis

The role of these compounds in synthesizing biologically interesting heterocycles is significant. Cui et al. (2013) discussed an unprecedented Rh(III)-catalyzed C–H activation/cycloaddition process for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones, showcasing simple starting materials and high efficiency Cui, Zhang, & Wu, 2013. These products could be easily transformed into other biologically relevant heterocycles, underscoring their versatility in organic synthesis and drug development.

Advancements in Organic Synthesis

The development and application of novel organic synthesis methods are crucial in exploring these compounds' potential. For instance, Li and Hsung (2009) described Rh(II)-catalyzed cyclopropenations of ynamides leading to highly substituted 2-amido-furans, demonstrating a facile entry to these compounds, which could further undergo N-tethered intramolecular cycloadditions Li & Hsung, 2009. This methodology provides a new pathway for constructing complex and functionalized heterocycles, essential for pharmaceutical research and material science.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(13-5-6-13)19-14-8-7-12-3-1-9-20(15(12)11-14)18(22)16-4-2-10-23-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHDBHVTPGTVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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